2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid
Descripción
2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid is a complex organic compound that features a fluorophenyl group, a piperazine ring, and an acetic acid moiety
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVUICOGSFFJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376097 | |
| Record name | 2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868151-70-6 | |
| Record name | 2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Acyl Chloride-Mediated Coupling
This method involves activating 4-fluorophenylacetic acid to its acyl chloride, which is then reacted with a Boc-protected piperazine derivative.
Key Steps
Activation of Carboxylic Acid
Reaction with Boc-Piperazine
Example Protocol
Notes :
Oxalyl Chloride Activation
Alternative activation using oxalyl chloride (COCl)₂ for milder conditions.
Amidation with Coupling Agents
For direct coupling of 4-fluorophenylacetic acid with Boc-piperazine.
Reagents and Conditions
- Coupling Agents : EDCl (1.2 eq), HOBt (1.2 eq).
- Solvent : Acetonitrile, reflux.
- Mechanism : EDCl activates the carboxylic acid, forming an O-acylisourea intermediate, which reacts with Boc-piperazine.
Optimized Protocol
| Parameter | Value |
|---|---|
| Boc-piperazine | 2.5 eq |
| EDCl | 1.2 eq |
| HOBt | 1.2 eq |
| Temperature | Reflux (82°C) |
| Time | 10 h |
| Yield | 95% |
Key Insight : Excess Boc-piperazine minimizes unreacted intermediates, critical for high yields.
Microwave-Assisted Synthesis
Accelerated reaction rates under microwave irradiation.
Procedure
- Activation : 4-Fluorophenylacetic acid + acetic anhydride, 130°C, solvent-free.
- Amidation : Intermediate + Boc-piperazine, EDCl/HOBt, microwave (180°C, 1 h).
Performance Data
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 48 h | 1 h |
| Yield | 67% | 95% |
Note : Microwave heating reduces reaction time without compromising yield.
Boc Deprotection and Functionalization
Post-synthesis modifications to generate derivatives.
Critical Challenges and Solutions
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the acetic acid moiety.
Reduction: Reduction reactions may target the fluorophenyl group or the carbonyl group in the acetic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biology: In studies involving receptor binding or enzyme inhibition.
Industry: As a building block for more complex molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid
- 2-(4-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid
Uniqueness
The presence of the fluorophenyl group in 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid may confer unique properties such as increased metabolic stability or altered binding affinity compared to its chloro- or bromo- analogs.
Actividad Biológica
2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and medicinal chemistry.
Chemical Structure and Synthesis
The compound features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, a fluorophenyl group , and an acetic acid moiety . The synthesis typically involves several steps:
- Protection of Piperazine : The piperazine ring is reacted with Boc anhydride in the presence of a base like triethylamine to yield 1-Boc-piperazine.
- Formation of the Fluorophenyl Intermediate : This is achieved by reacting 2-fluorobenzyl bromide with a nucleophile such as sodium hydride.
- Coupling Reaction : The protected piperazine and fluorophenyl intermediate are coupled using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, modulating their activity and influencing central nervous system functions.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may affect the synthesis or degradation of critical biomolecules.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that related piperazine derivatives demonstrate significant activity against various bacterial strains, suggesting potential applications as antibacterial agents .
Antitumor Activity
The compound's potential antitumor activity has been evaluated through cell viability assays. Preliminary findings indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines, making them candidates for further development as anticancer agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid | Structure | Moderate antimicrobial activity |
| 2-(4-Boc-piperazinyl)-2-(2-bromophenyl)acetic acid | Structure | Antitumor properties |
| 2-(4-Boc-piperazinyl)-2-(2-methylphenyl)acetic acid | Structure | Low activity |
The presence of the fluorine atom in the phenyl ring significantly enhances the compound's metabolic stability and lipophilicity, which are advantageous for drug design.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various piperazine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
- Antitumor Evaluation : Another study assessed the cytotoxic effects of several piperazine derivatives on human cancer cell lines. Results showed that compounds with similar structures to this compound demonstrated significant inhibition of cell proliferation, suggesting their potential as antitumor agents .
Q & A
Q. What are the key structural features of 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid, and how do they influence its reactivity?
The compound consists of three critical moieties:
- Boc-protected piperazine : Enhances solubility in organic solvents and protects the secondary amine during synthetic steps .
- 4-Fluorophenyl group : Introduces steric and electronic effects, influencing binding affinity in biological targets via hydrophobic interactions and halogen bonding .
- Acetic acid side chain : Provides a carboxylic acid functional group for conjugation or salt formation, critical for solubility modulation in aqueous media .
Methodological Insight : To assess reactivity, perform nucleophilic substitution assays on the Boc group or evaluate the fluorophenyl ring’s electronic effects via Hammett substituent constants.
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction yields be optimized?
The compound is typically synthesized via:
- Stepwise alkylation : Coupling Boc-piperazine with a fluorophenyl acetic acid derivative under Mitsunobu conditions (e.g., DIAD, PPh3) .
- Solid-phase synthesis : For high-throughput applications, using resin-bound intermediates to simplify purification .
Optimization Strategies : - Use computational reaction path search tools (e.g., quantum chemical calculations) to identify optimal solvent systems (e.g., DMF or THF) and temperatures .
- Monitor reaction progress via <sup>19</sup>F NMR to track fluorophenyl group incorporation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?
Discrepancies may arise from:
- Purity variations : Use HPLC (≥97% purity, as in ) and LC-MS to confirm batch consistency.
- Stereochemical impurities : Employ chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers, as racemization during synthesis can alter activity .
Methodology : Cross-validate bioassays (e.g., enzyme inhibition IC50) with orthogonal techniques like SPR or ITC to confirm binding kinetics .
Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?
- Structural elucidation : High-resolution MS (HRMS) and 2D NMR (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC) to confirm regiochemistry .
- Stability profiling : Use accelerated stability studies (40°C/75% RH) with UPLC-PDA to detect degradation products .
- Crystallography : Single-crystal X-ray diffraction to resolve ambiguous stereochemistry, particularly at the acetic acid chiral center .
Q. How can computational modeling aid in designing derivatives with enhanced pharmacological properties?
- Molecular docking : Use AutoDock Vina to predict binding modes to targets like serotonin receptors, leveraging the fluorophenyl group’s halogen-bonding potential .
- QSAR studies : Correlate substituent effects (e.g., replacing Boc with other carbamates) with logP and solubility data to optimize bioavailability .
Q. What strategies are effective in overcoming solubility limitations during in vitro assays?
- Salt formation : Convert the carboxylic acid to a sodium or potassium salt for aqueous solubility .
- Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to maintain compound stability while avoiding precipitation .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to evaluate this compound’s anti-inflammatory potential?
- In vitro : Test TNF-α inhibition in LPS-stimulated macrophages (IC50 range: 1–100 µM) with celecoxib as a positive control .
- In vivo : Use a murine carrageenan-induced paw edema model, administering doses of 10–100 mg/kg (oral or i.p.) .
Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC50 and assess statistical significance via ANOVA.
Q. What methodologies are recommended for studying the metabolic stability of this compound?
- Microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH, analyzing metabolites via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .
Handling & Safety
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
